![molecular formula C15H14Br2S2 B14197423 1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene CAS No. 897388-39-5](/img/structure/B14197423.png)
1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene is an organic compound with the molecular formula C15H13Br2S2 It is a brominated aromatic compound featuring two bromine atoms and two sulfanyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene typically involves a multi-step process. One common method is the reaction of 4-bromothiophenol with 1,3-dibromopropane under basic conditions to form the intermediate 1-(4-bromophenyl)sulfanylpropane. This intermediate is then reacted with 4-bromobenzenethiol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The sulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atoms.
Oxidation: Sulfoxides or sulfones.
Coupling: Complex aromatic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and sulfanyl groups can influence its reactivity and binding affinity to molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-(phenylethynyl)benzene
- 1-Bromo-4-(trifluoromethyl)sulfonylbenzene
- 1-Bromo-4-(pentafluorosulfanyl)benzene
Uniqueness
1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene is unique due to the presence of both bromine and sulfanyl groups, which confer distinct chemical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in synthesis and research .
Propiedades
Número CAS |
897388-39-5 |
|---|---|
Fórmula molecular |
C15H14Br2S2 |
Peso molecular |
418.2 g/mol |
Nombre IUPAC |
1-bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene |
InChI |
InChI=1S/C15H14Br2S2/c1-2-15(18-13-7-3-11(16)4-8-13)19-14-9-5-12(17)6-10-14/h3-10,15H,2H2,1H3 |
Clave InChI |
NWQVVGUAEZPVAO-UHFFFAOYSA-N |
SMILES canónico |
CCC(SC1=CC=C(C=C1)Br)SC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


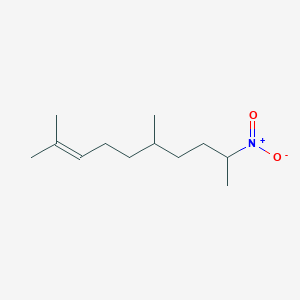
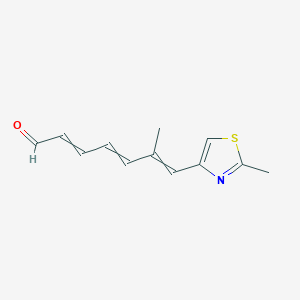
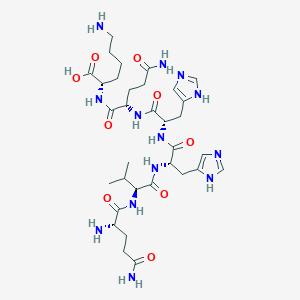

![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)
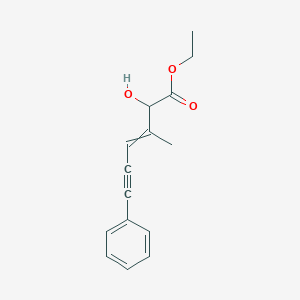

![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
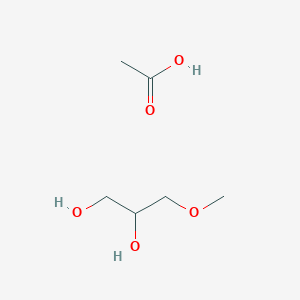
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)

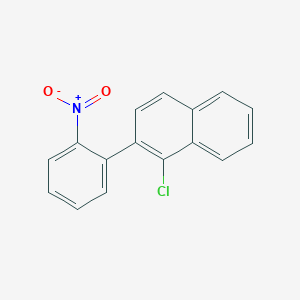
![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)
